![molecular formula C25H23N3O3 B13107462 2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)
2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide is a complex organic compound that features a biphenyl core with a cyano group and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Acetamide Moiety: The acetamide group can be introduced through an amidation reaction involving an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and acetamide moieties.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product would be the corresponding amine.
Substitution: Products depend on the substituent introduced, such as halogenated biphenyls.
科学的研究の応用
2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The cyano group and acetamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
2-Cyano-4’-methylbiphenyl: Similar biphenyl core with a cyano group but lacks the acetamide moiety.
4’-Cyano-[1,1’-biphenyl]-4-ylamine: Contains a cyano group and an amine instead of an acetamide.
N-(2-(2,3-Dimethylphenyl)amino)-2-oxoethyl)acetamide: Similar acetamide moiety but lacks the biphenyl core.
Uniqueness
2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide is unique due to its combination of a biphenyl core, cyano group, and acetamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C25H23N3O3 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
2-[[2-[4-(4-cyanophenyl)phenoxy]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-17-4-3-5-23(18(17)2)28-24(29)15-27-25(30)16-31-22-12-10-21(11-13-22)20-8-6-19(14-26)7-9-20/h3-13H,15-16H2,1-2H3,(H,27,30)(H,28,29) |
InChIキー |
MUIGNCQPGCGGGH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


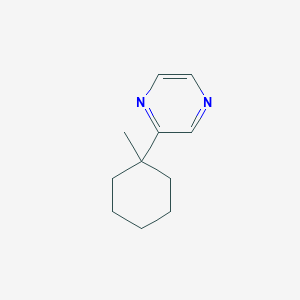

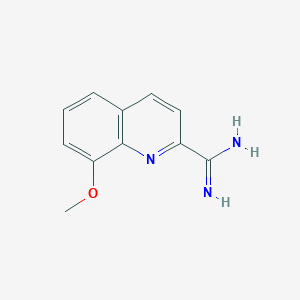
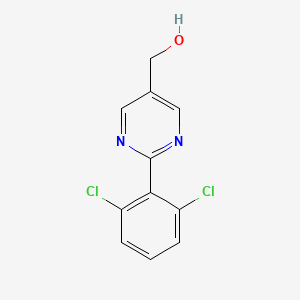
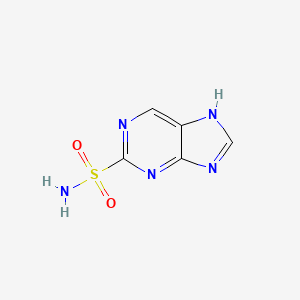

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
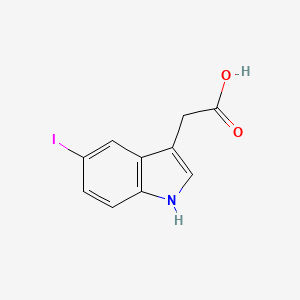
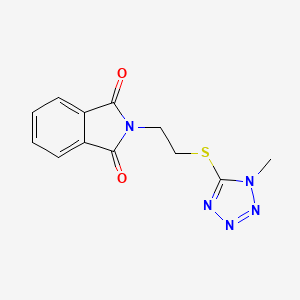

![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)


![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)
